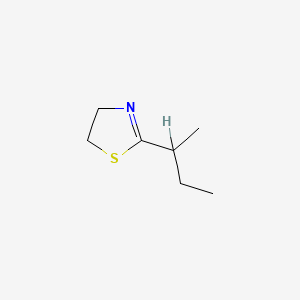

2-(sec-Butyl)-4,5-dihydrothiazole

Description

BenchChem offers high-quality 2-(sec-Butyl)-4,5-dihydrothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(sec-Butyl)-4,5-dihydrothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-butan-2-yl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWWKXMIPYUIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971802 | |

| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56367-27-2 | |

| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56367-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(sec-Butyl)-4,5-dihydrothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056367272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-SEC-BUTYL-4,5-DIHYDROTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE756QG3F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(sec-Butyl)-4,5-dihydrothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(sec-Butyl)-4,5-dihydrothiazole, also known as SBT, is a volatile heterocyclic compound with the molecular formula C₇H₁₃NS.[1] It is a notable semiochemical, acting as a pheromone in rodents, where it plays a role in signaling social dominance and reproductive status.[2] Specifically, it is a component of male mouse urine and has been shown to promote aggression in males and synchronize estrus in females.[2] Beyond its significance in chemical ecology, its unique chemical structure makes it a point of interest for synthetic chemists and in the flavor and fragrance industry. This guide provides a comprehensive overview of its chemical properties, including detailed experimental protocols for its synthesis and analysis, and a summary of its key physicochemical and spectroscopic data.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-(sec-Butyl)-4,5-dihydrothiazole are summarized in the table below. The presence of a chiral center at the sec-butyl group means the compound can exist as (R)- and (S)-enantiomers. The naturally occurring pheromone in male mouse urine has been identified as the (S)-enantiomer.

| Property | Value |

| IUPAC Name | 2-(butan-2-yl)-4,5-dihydro-1,3-thiazole |

| Synonyms | SBT, 2-sec-butyl-2-thiazoline |

| CAS Number | 56367-27-2 |

| Molecular Formula | C₇H₁₃NS |

| Molecular Weight | 143.25 g/mol |

| Physical Form | Liquid |

| Boiling Point | 193 °C |

| Density | 1.06 g/cm³ |

| Flash Point | 70.5 °C |

Synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole

Several synthetic routes to 2-(sec-Butyl)-4,5-dihydrothiazole have been reported, primarily involving the condensation of a suitable precursor with cysteamine (2-aminoethanethiol). Two common methods are detailed below.

Synthesis from 2-Methylbutanamide and Lawesson's Reagent

This method involves the thionation of an amide followed by in-situ cyclization.

Experimental Protocol:

-

Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-methylbutanamide (5.05 g, 50 mmol) and Lawesson's reagent (10.1 g, 25 mmol) in anhydrous toluene (50 mL).

-

Thionation: The reaction mixture is heated to 80 °C and stirred for 2 hours. The progress of the thionation to the corresponding thioamide can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the formation of the thioamide is complete, cysteamine hydrochloride (5.68 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) are added to the reaction mixture. The mixture is then heated to reflux (approximately 110 °C) and stirred for 4 hours.

-

Workup: The reaction mixture is cooled to room temperature and filtered to remove any solid byproducts. The filtrate is washed sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 2-(sec-Butyl)-4,5-dihydrothiazole as a colorless to pale yellow liquid.

Microwave-Assisted Synthesis from 2-Methylbutanenitrile

This method provides a more rapid synthesis through the direct reaction of a nitrile with cysteamine under microwave irradiation.

Experimental Protocol:

-

Reaction Setup: In a 10 mL microwave reaction vial, 2-methylbutanenitrile (4.15 g, 50 mmol) and cysteamine (3.85 g, 50 mmol) are combined.

-

Microwave Irradiation: The vial is sealed, and the mixture is subjected to microwave irradiation at 150 °C for 20 minutes.

-

Workup: After cooling, the reaction mixture is diluted with diethyl ether (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The resulting crude product is purified by fractional distillation under reduced pressure.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to 2-(sec-Butyl)-4,5-dihydrothiazole (CAS: 56367-27-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(sec-Butyl)-4,5-dihydrothiazole, also known as SBT, is a volatile heterocyclic compound with significant interest in the fields of chemical ecology and animal behavior.[1] Primarily recognized as a rodent pheromone, it plays a crucial role in the social and reproductive signaling of species such as mice and rats.[1] Found in the urine of male rodents, SBT is associated with behaviors like the promotion of aggression among males and the synchronization of estrus in females.[1][2] Beyond its biological significance, its distinct aroma has led to applications in the flavor and fragrance industry.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and analytical methods related to 2-(sec-Butyl)-4,5-dihydrothiazole.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(sec-Butyl)-4,5-dihydrothiazole is presented in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| CAS Number | 56367-27-2 | [4] |

| Molecular Formula | C₇H₁₃NS | [1][4] |

| Molecular Weight | 143.25 g/mol | [4] |

| IUPAC Name | 2-(Butan-2-yl)-4,5-dihydro-1,3-thiazole | [1] |

| Synonyms | SBT, 2-sec-Butyl-2-thiazoline, 2-(1-methylpropyl)-2-thiazoline | [1] |

| Appearance | Liquid | |

| Boiling Point | 174-175 °C | |

| Density | 1.06 g/cm³ | [1] |

| Flash Point | 70.5 °C | [1] |

| Storage Temperature | 2-8 °C |

Synthesis and Chemical Reactions

Several synthetic routes to 2-(sec-Butyl)-4,5-dihydrothiazole have been reported, offering flexibility in terms of starting materials and reaction conditions.

Synthesis from Ethanolamine and 2-Methylbutanoic Acid

A common laboratory-scale synthesis involves the condensation of ethanolamine with 2-methylbutanoic acid. This reaction is typically facilitated by a thionating agent, such as Lawesson's reagent, and can be accelerated using microwave irradiation.[1]

Experimental Protocol:

-

Step 1: Amide Formation: Equimolar amounts of ethanolamine and 2-methylbutanoic acid are reacted to form the intermediate N-(2-hydroxyethyl)-2-methylbutanamide. The reaction is typically carried out in a suitable solvent and may require heating.

-

Step 2: Thionation and Cyclization: The amide intermediate is then treated with Lawesson's reagent. The reagent replaces the carbonyl oxygen with sulfur, which is followed by an intramolecular cyclization to form the 4,5-dihydrothiazole ring.

-

Microwave-Assisted Modification: To significantly reduce the reaction time, the second step can be performed in a microwave reactor. This method often leads to higher yields and fewer byproducts compared to conventional heating.[1]

-

Purification: The final product is typically purified by distillation or column chromatography.

Synthesis from 3-(2-aminoethanethio)-4-methylhex-2-enenitrile

An alternative reported synthesis utilizes 3-(2-aminoethanethio)-4-methylhex-2-enenitrile as a precursor.[1]

Chemical Reactivity

The 2-(sec-Butyl)-4,5-dihydrothiazole molecule can undergo several types of chemical reactions, making it a useful building block in synthetic chemistry:

-

Oxidation: The sulfur atom in the thiazoline ring can be oxidized to form the corresponding sulfoxide or sulfone.

-

Reduction: The C=N bond of the thiazoline ring can be reduced to yield 2-(sec-butyl)thiazolidine.

-

Substitution Reactions: The dihydrothiazole ring can participate in substitution reactions to introduce new functional groups.

Biological Activity and Mechanism of Action

The primary biological role of 2-(sec-Butyl)-4,5-dihydrothiazole is as a pheromone in rodents.

Pheromonal Effects

-

In Males: It acts as a signaling molecule that can promote aggressive behavior.[1]

-

In Females: It is known to induce and synchronize estrus.[1]

-

Cross-generational Impact: Exposure of female mice to this pheromone has been shown to stimulate the expansion of mammary glands, leading to prolonged nursing of their pups. These pups subsequently exhibited enhanced learning. This suggests a potential link between pheromone exposure in the dam and improved brain development in the offspring, possibly through increased levels of polysialyltransferase, an enzyme involved in neural development.[5]

Binding to Major Urinary Proteins (MUPs)

In rodent urine, 2-(sec-Butyl)-4,5-dihydrothiazole is bound to Major Urinary Proteins (MUPs).[1][2] This protein binding serves several purposes:

-

Stabilization: MUPs protect the volatile pheromone from degradation.[1]

-

Slow Release: The protein complex allows for the slow and sustained release of the pheromone into the environment, prolonging its signaling effect.[1]

-

Transport: MUPs facilitate the transport of the hydrophobic pheromone through the aqueous environment of urine.[1]

The binding occurs within a barrel-shaped active site of the MUP. The interaction is stabilized by hydrogen bonds with water molecules and van der Waals forces with several amino acid residues within the active site.[1]

Vomeronasal Organ (VNO) Signaling Pathway

Pheromonal cues are primarily detected by the vomeronasal organ (VNO) in rodents. While the specific receptor for 2-(sec-Butyl)-4,5-dihydrothiazole has not been definitively identified, studies have shown that its application to vomeronasal cells leads to a dose-dependent decrease in the levels of the second messenger cyclic AMP (cAMP).[6] This suggests that the signaling cascade likely involves a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.

Potential for Drug Development

While the primary research focus for 2-(sec-Butyl)-4,5-dihydrothiazole has been on its role as a pheromone, the dihydrothiazole core is a scaffold of interest in medicinal chemistry. Structure-activity relationship (SAR) studies on other 4,5-dihydrothiazole derivatives have explored their potential in areas such as neuroprotection.[7] However, there is currently a lack of published research on the broader pharmacological screening of 2-(sec-Butyl)-4,5-dihydrothiazole for other biological targets. Its established interaction with MUPs, which are part of the lipocalin protein family, could suggest a starting point for investigating interactions with other lipocalins involved in human physiology.

Analytical Methods

The identification and quantification of 2-(sec-Butyl)-4,5-dihydrothiazole are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of volatile compounds like SBT in biological samples such as urine.[8]

Experimental Protocol:

-

Sample Preparation: Volatile compounds from urine or other matrices are typically extracted using a nonpolar solvent like dichloromethane.

-

GC Separation: A capillary column, such as a Chiraldex TA (30 m), is often used for separation. The oven temperature is programmed to ramp from a lower temperature (e.g., 70°C) to a higher temperature (e.g., 140°C) at a controlled rate (e.g., 1°C/min) to achieve good separation of components.[9]

-

MS Detection: The eluted compounds are ionized and fragmented, and the resulting mass spectrum is used for identification by comparison to spectral libraries or known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the protons on the thiazoline ring and the sec-butyl group. The methylene protons of the thiazoline ring typically resonate at δ 3.2–4.3 ppm, while the protons of the sec-butyl group appear further upfield.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton, with the imine carbon of the thiazoline ring appearing at a characteristic downfield shift.

Safety and Handling

Detailed toxicological data for 2-(sec-Butyl)-4,5-dihydrothiazole is not widely available. However, standard laboratory safety precautions should be observed when handling this compound. It is recommended to handle it in a well-ventilated area, wear appropriate personal protective equipment, and avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. nbinno.com [nbinno.com]

- 4. 2-sec-Butyl-4,5-dihydrothiazole | C7H13NS | CID 162148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cross-generational impact of a male murine pheromone 2-sec-butyl-4,5- dihydrothiazole in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of urine-derived compounds on cAMP accumulation in mouse vomeronasal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(sec-Butyl)-4,5-dihydrothiazole | 56367-27-2 | Benchchem [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

The Role of 2-(sec-Butyl)-4,5-dihydrothiazole as a Rodent Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(sec-Butyl)-4,5-dihydrothiazole (SBT) is a volatile thiazoline compound that functions as a significant chemosensory signal in rodents. Excreted in male mouse urine, SBT plays a crucial role in mediating inter-male aggression and inducing and synchronizing estrus in females. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and underlying signaling mechanisms of SBT as a rodent pheromone. Detailed experimental protocols for studying its effects and quantitative data from key studies are presented to facilitate further research and application in fields such as neuroscience, chemical ecology, and drug development.

Introduction

Chemical communication is a fundamental aspect of rodent behavior, influencing social hierarchies, reproductive success, and survival. Pheromones, specific chemical signals that elicit innate behavioral or physiological responses in conspecifics, are central to this communication. Among these, 2-(sec-Butyl)-4,5-dihydrothiazole (SBT) has been identified as a key component of male mouse urine that exerts powerful effects on both male and female rodents.

In male mice, SBT is associated with dominance and promotes aggressive behaviors. In females, it acts as a primer pheromone, inducing and synchronizing the estrous cycle, a phenomenon known as the Whitten effect. Furthermore, exposure to SBT has been shown to have cross-generational impacts, affecting the maternal behavior of females and enhancing the cognitive function of their offspring.

This guide aims to provide an in-depth technical resource for researchers and professionals working with or interested in the biological activity of SBT. It consolidates key data, outlines detailed experimental methodologies, and visualizes the known signaling pathways to provide a robust foundation for future studies.

Chemical Properties and Synthesis

2.1. Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(butan-2-yl)-4,5-dihydro-1,3-thiazole | |

| Molecular Formula | C₇H₁₃NS | |

| Molar Mass | 143.25 g/mol | |

| CAS Number | 56367-27-2 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 193-195 °C |

2.2. Synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole

SBT can be synthesized through several routes, with two common methods being the use of Lawesson's reagent and microwave-assisted synthesis.

2.2.1. Synthesis using Lawesson's Reagent

This method involves the thionation of an appropriate amide precursor followed by cyclization.

-

Experimental Protocol:

-

Preparation of N-(2-hydroxyethyl)-2-methylbutanamide:

-

To a solution of 2-methylbutanoic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalytic amount of 4-dimethylaminopyridine.

-

Slowly add ethanolamine to the reaction mixture and stir at room temperature overnight.

-

Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.

-

Purify the resulting amide by column chromatography.

-

-

Thionation and Cyclization:

-

Dissolve the N-(2-hydroxyethyl)-2-methylbutanamide in an anhydrous solvent (e.g., toluene).

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(sec-Butyl)-4,5-dihydrothiazole.

-

-

2.2.2. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a rapid and efficient alternative for the preparation of SBT.

-

Experimental Protocol:

-

Combine 2-methylbutanamide and cysteamine hydrochloride in a microwave-safe reaction vessel.

-

Add a suitable dehydrating agent or catalyst (e.g., phosphorus pentoxide or a solid-supported acid).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature and power for a short duration (typically a few minutes).

-

After cooling, dilute the reaction mixture with a suitable solvent and wash with a basic solution (e.g., sodium bicarbonate) to neutralize the acid.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the resulting 2-(sec-Butyl)-4,5-dihydrothiazole by distillation or column chromatography.

-

Biological Activity and Quantitative Data

SBT elicits distinct and quantifiable behavioral and physiological responses in rodents.

3.1. Induction of Inter-Male Aggression

SBT, often in synergy with other urinary compounds like dehydro-exo-brevicomin, promotes aggressive behavior in male mice.

Table 1: Effect of 2-(sec-Butyl)-4,5-dihydrothiazole on Male Mouse Aggression

| Treatment | Latency to First Attack (seconds) | Number of Attacks |

| Control (castrated male urine) | > 600 | 0 |

| SBT + dehydro-exo-brevicomin in castrated male urine | 150 ± 30 | 8 ± 2 |

Data are representative values compiled from typical resident-intruder assays.

3.2. Induction and Synchronization of Estrus (Whitten Effect)

Exposure of grouped female mice to SBT can induce and synchronize their estrous cycles.

Table 2: Effect of 2-(sec-Butyl)-4,5-dihydrothiazole on Estrus Synchronization in Female Mice

| Treatment Group | Number of Females | Percentage of Females in Estrus (Day 3) |

| Control (water) | 20 | 10% |

| SBT + dehydro-exo-brevicomin in water | 20 | 55% |

| Intact Male Urine | 20 | 60% |

Data are representative values from studies on the Whitten effect.

3.3. Cross-Generational Effects

Nasal exposure of female mice to SBT has been shown to have effects that extend to the next generation.

Table 3: Cross-Generational Effects of SBT Exposure in Female Mice

| Parameter | Control Dams' Offspring | SBT-Exposed Dams' Offspring |

| Latency to find hidden platform in Morris Water Maze (Day 4) | 45 ± 5 seconds | 25 ± 4 seconds |

| Mammary Gland Terminal End Bud (TEB) Count in Dams | 15 ± 3 | 40 ± 5 |

Experimental Protocols

4.1. Resident-Intruder Aggression Assay

This protocol is used to assess the effects of SBT on aggressive behavior in male mice.

-

Materials:

-

Adult male mice (resident and intruder)

-

SBT solution of known concentration

-

Control solution (e.g., vehicle)

-

Observation cage (resident's home cage)

-

Video recording equipment

-

-

Procedure:

-

House resident male mice individually for at least one week to establish territory.

-

On the day of the test, apply a small volume of the SBT solution or control solution to the back of a castrated "stimulus" male mouse or a neutral object.

-

Introduce the stimulus mouse or object into the resident's cage.

-

Record the interaction for a set period (e.g., 10 minutes).

-

Score the video recordings for aggressive behaviors, including:

-

Latency to the first attack

-

Number of attacks

-

Duration of fighting bouts

-

Tail rattling frequency

-

-

4.2. Whitten Effect Assay for Estrus Synchronization

This protocol is designed to evaluate the ability of SBT to induce and synchronize estrus in female mice.

-

Materials:

-

Adult female mice

-

SBT solution of known concentration

-

Control solution (e.g., vehicle)

-

Cages for group housing

-

Microscope and slides for vaginal smears

-

Staining solution (e.g., Giemsa or Toluidine blue)

-

-

Procedure:

-

Group-house female mice for a period of at least two weeks to induce anestrus or irregular cycles.

-

Expose the females to the SBT solution or control solution daily. This can be done by applying the solution to a cotton ball placed in the cage.

-

Starting on the third day of exposure, collect vaginal smears from each female daily.

-

To collect a vaginal smear, gently flush the vagina with a small amount of saline and place the lavage on a microscope slide.

-

Stain the dried smear and examine it under a microscope to determine the stage of the estrous cycle based on the predominant cell types (epithelial cells, cornified cells, leukocytes).

-

Calculate the percentage of females in each stage of the estrous cycle for each treatment group over the course of the experiment.

-

Signaling Pathways

SBT is detected by specialized chemosensory organs in the nasal cavity, primarily the vomeronasal organ (VNO) and the Grueneberg ganglion (GG), each utilizing distinct signaling pathways.

5.1. Vomeronasal Organ (VNO) Signaling Pathway

The VNO is responsible for detecting non-volatile and some volatile pheromones. The binding of SBT to vomeronasal receptors (V1Rs) in the apical neurons of the VNO is thought to initiate a signaling cascade that differs from the canonical olfactory pathway. Instead of activating the adenylyl cyclase/cAMP pathway, it is proposed to involve the phospholipase C (PLC) pathway. One study has shown that SBT can decrease cAMP levels in vomeronasal cells.

5.2. Grueneberg Ganglion (GG) Signaling Pathway

The Grueneberg ganglion, located at the anterior tip of the nasal cavity, is sensitive to alarm pheromones, including sulfur-containing compounds like SBT. The signaling cascade in GG neurons is distinct from both the main olfactory epithelium and the VNO, utilizing a cGMP-dependent pathway.

Conclusion

2-(sec-Butyl)-4,5-dihydrothiazole is a multifaceted rodent pheromone with significant implications for social behavior and reproductive physiology. Its roles in mediating aggression, synchronizing estrus, and influencing subsequent generations underscore its importance in rodent chemical communication. The distinct signaling pathways employed by the VNO and GG for its detection highlight the complexity of chemosensory processing in mammals. This guide provides a foundational resource for researchers, offering key data, detailed protocols, and visual representations of signaling mechanisms to spur further investigation into the fascinating world of pheromonal communication and its potential applications.

An In-depth Technical Guide to the Biological Activity of 2-(sec-Butyl)-4,5-dihydrothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(sec-Butyl)-4,5-dihydrothiazole (SBT) is a volatile heterocyclic compound primarily recognized for its potent pheromonal activity in rodents.[1][2] This technical guide provides a comprehensive overview of the biological functions of SBT, with a focus on its role in chemical communication, the underlying signaling pathways, and detailed methodologies for its study. Quantitative data from binding assays and behavioral studies are presented, along with protocols for key experiments. This document is intended to serve as a valuable resource for researchers in the fields of chemical ecology, neurobiology, and pharmacology.

Introduction

2-(sec-Butyl)-4,5-dihydrothiazole, a thiazoline derivative with the molecular formula C₇H₁₃NS, is a significant semiochemical in rodent communication.[1][2] It is a component of male mouse urine and plays a crucial role in regulating social and reproductive behaviors.[1][2] Specifically, SBT is known to promote aggression among males and induce synchronized estrus in females, a phenomenon known as the Whitten effect.[1] The molecule exists as two stereoisomers, (S)-SBT and (R)-SBT, with the (S)-enantiomer being the naturally occurring form in male mouse urine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(sec-Butyl)-4,5-dihydrothiazole is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NS | [3][4] |

| Molecular Weight | 143.25 g/mol | [3][4] |

| CAS Number | 56367-27-2 | [3] |

| Appearance | Liquid | [5] |

| Boiling Point | 193 °C | [2] |

| Flash Point | 70.5 °C | [2] |

| Storage Temperature | 2-8 °C | [5] |

Biological Activity and Mechanism of Action

The primary biological role of SBT is as a pheromone that modulates socio-sexual behaviors in rodents. This activity is mediated through its interaction with the vomeronasal system.

Binding to Major Urinary Proteins (MUPs)

In male mouse urine, SBT is bound to Major Urinary Proteins (MUPs).[2] These proteins act as carriers, protecting the volatile SBT from degradation and ensuring its slow release into the environment.[2] This controlled release is critical for the long-lasting effects of the pheromone signal. The binding affinity of both SBT enantiomers to MUPs has been quantified.

| Ligand | Binding Constant (Kᵢ) to MUPs (µM) |

| (S)-2-sec-Butyl-4,5-dihydrothiazole | 8.2 ± 0.6 |

| (R)-2-sec-Butyl-4,5-dihydrothiazole | 10.5 ± 0.6 |

Vomeronasal Organ (VNO) Signaling Pathway

The detection of SBT by other rodents occurs primarily through the vomeronasal organ (VNO), a specialized chemosensory organ located in the nasal cavity. The binding of SBT to specific vomeronasal receptors (VRs) on the sensory neurons of the VNO initiates a downstream signaling cascade.

Behavioral and Physiological Responses

The activation of the VNO signaling pathway by SBT leads to a variety of observable behavioral and physiological changes in rodents.

-

Induction of Male Aggression: SBT acts as a chemical signal that promotes aggressive behavior in male mice towards other males.

-

Synchronization of Estrus (Whitten Effect): Exposure of female mice to male urine containing SBT can synchronize their estrous cycles, a phenomenon known as the Whitten effect.[6]

-

Counter-Marking Behavior: The presence of SBT can influence the urine marking patterns of male mice, a key aspect of territorial communication.

-

Mammary Gland Development: Nasal exposure of female mice to SBT has been shown to stimulate the expansion of mammary glands.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 2-(sec-Butyl)-4,5-dihydrothiazole.

Synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole

A common method for the synthesis of SBT involves the reaction of ethanolamine and 2-methylbutanoic acid using Lawesson's reagent with microwave irradiation.[2]

Resident-Intruder Test for Aggression

This protocol is adapted from standardized methods to assess aggressive behavior in male mice.

Materials:

-

Resident male mouse (singly housed for at least one week).

-

Intruder male mouse (smaller and unfamiliar to the resident).

-

Standard mouse cage (home cage of the resident).

-

Video recording equipment.

Procedure:

-

Acclimatize the resident male mouse to its home cage for at least one week to establish territory.

-

At the time of the experiment, introduce the intruder mouse into the resident's home cage.

-

Record the interaction for a set period (e.g., 10 minutes).

-

Score the video for aggressive behaviors, including latency to first attack, number of attacks, duration of fighting, and tail rattling.

-

Separate the mice immediately if intense, injurious fighting occurs.

Whitten Effect Bioassay for Estrus Synchronization

This protocol is designed to assess the ability of SBT to induce and synchronize estrus in female mice.

Materials:

-

Group-housed female mice (anestrous).

-

Soiled bedding from male mice or a solution of synthetic SBT.

-

Vaginal lavage supplies (pipette, saline).

-

Microscope and slides.

Procedure:

-

House female mice in groups to induce an anestrous state.

-

Expose the female mice to soiled bedding from intact adult males or to a controlled concentration of synthetic SBT for a period of 72-96 hours.

-

Perform daily vaginal lavages on each female.

-

Examine the cell types in the vaginal smears under a microscope to determine the stage of the estrous cycle.

-

Calculate the percentage of females in estrus each day to determine the peak of synchronized estrus.

Electrophysiological Recording from Vomeronasal Sensory Neurons

This protocol outlines the whole-cell patch-clamp technique to measure the direct electrical response of VNO neurons to SBT.

Materials:

-

Acute VNO slices from a mouse.

-

Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

-

Glass micropipettes.

-

Artificial cerebrospinal fluid (ACSF).

-

Solution of SBT in ACSF.

Procedure:

-

Prepare acute coronal slices of the mouse VNO.

-

Transfer a slice to the recording chamber of the patch-clamp setup and perfuse with oxygenated ACSF.

-

Identify a vomeronasal sensory neuron under the microscope.

-

Approach the neuron with a glass micropipette filled with internal solution and form a gigaseal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record the baseline electrical activity of the neuron.

-

Apply a solution of SBT to the slice via the perfusion system.

-

Record changes in membrane potential and firing rate in response to SBT.[7]

Toxicological Profile

While SBT is an endogenous compound in mice, studies have investigated its effects in other species. In male F344 rats, oral administration of SBT (1 mmol/kg for 3 days) was shown to cause hyaline droplet nephropathy, a type of kidney damage. This toxic effect is linked to the binding of SBT to alpha 2u-globulin, the rat homolog of mouse MUPs.

Conclusion

2-(sec-Butyl)-4,5-dihydrothiazole is a key pheromone in rodent chemical communication, with well-defined roles in modulating aggressive and reproductive behaviors. Its mechanism of action, involving binding to MUPs and activation of the vomeronasal signaling pathway, provides a clear model for understanding pheromonal communication in mammals. The experimental protocols outlined in this guide offer robust methods for the further investigation of SBT and other semiochemicals. Future research may focus on identifying the specific vomeronasal receptors for SBT and exploring the potential for its application in pest management and other areas of biotechnology.

References

- 1. Video: Ex Vivo Preparations of the Intact Vomeronasal Organ and Accessory Olfactory Bulb [jove.com]

- 2. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]

- 3. 2-sec-Butyl-4,5-dihydrothiazole | C7H13NS | CID 162148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. 2-(SEC-BUTYL)-4,5-DIHYDROTHIAZOLE | 56367-27-2 [sigmaaldrich.com]

- 6. Establishing a Whole-Cell Patch Clamp for Electrophysiological Recording from Vomeronasal Sensory Neurons [jove.com]

- 7. jneurosci.org [jneurosci.org]

An In-Depth Technical Guide on the Discovery of 2-(sec-Butyl)-4,5-dihydrothiazole in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(sec-Butyl)-4,5-dihydrothiazole (SBT) is a volatile pheromone identified in the urine of male mice that plays a significant role in regulating social behaviors. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological functions of SBT in mice, with a focus on its effects on aggression and estrus synchronization. The information is presented to be a valuable resource for researchers in the fields of chemical ecology, neurobiology, and pharmacology.

Chemical Properties and Stereochemistry

SBT is a thiazoline compound with the molecular formula C₇H₁₃NS. A critical aspect of its chemistry is the presence of a chiral center at the secondary butyl group, resulting in two enantiomers: (S)-2-(sec-Butyl)-4,5-dihydrothiazole and (R)-2-(sec-Butyl)-4,5-dihydrothiazole. Research has demonstrated that the naturally occurring and behaviorally active form in male mouse urine is the (S)-enantiomer.

Binding to Major Urinary Proteins (MUPs)

In urine, SBT is bound to major urinary proteins (MUPs), which are a class of proteins that transport and slowly release volatile pheromones. This binding is crucial for the stability and prolonged action of SBT. The binding affinities of both (S)-SBT and (R)-SBT to MUPs have been determined, showing a slightly higher affinity for the naturally occurring (S)-enantiomer.

Table 1: Binding Constants of SBT Enantiomers to Major Urinary Proteins (MUPs)

| Enantiomer | Binding Constant (Kᵢ) in µM |

| (S)-2-(sec-Butyl)-4,5-dihydrothiazole | 8.2 ± 0.6 |

| (R)-2-(sec-Butyl)-4,5-dihydrothiazole | 10.5 ± 0.6 |

Data obtained from competitive displacement assays.[1][2]

Table 2: Thermodynamic Parameters of SBT Binding to MUP-I

| Thermodynamic Parameter | Value |

| Enthalpy Change (ΔH) | -11.2 kcal/mol |

| Entropy Change (-TΔS) | 2.8 kcal/mol |

| Heat Capacity Change (ΔCp) | -165 cal/(mol·K) |

Data obtained from isothermal titration calorimetry.[3]

Behavioral and Physiological Effects

SBT is a key chemical signal that modulates several critical behaviors and physiological states in mice.

Inter-Male Aggression

SBT, in synergy with another male-specific pheromone, dehydro-exo-brevicomin, has been shown to promote aggressive behavior in male mice. When these synthetic compounds are added to the urine of castrated males, they elicit fighting behavior comparable to that induced by the urine of intact males.[4][5][6]

Estrus Synchronization (The Whitten Effect)

The exposure of female mice to male urine, or specifically to SBT, can induce and synchronize their estrous cycles, a phenomenon known as the Whitten effect. This primer pheromone effect is crucial for coordinating reproductive activities within a mouse population.[7][8]

Cross-Generational Effects

Recent studies have indicated that exposure of female mice to SBT can have cross-generational effects. Dams exposed to the pheromone exhibit enhanced maternal behaviors, and their offspring show improved learning capabilities.[9]

Signaling Pathway in the Vomeronasal Organ (VNO)

The detection of SBT is primarily mediated by the vomeronasal organ (VNO), a specialized chemosensory organ in the nasal cavity of most terrestrial vertebrates. Upon binding to specific receptors on the vomeronasal sensory neurons, SBT initiates a signaling cascade that transmits information to the brain, leading to the observed behavioral and physiological responses.

While the specific receptor for SBT has not yet been definitively identified, studies on the effects of male mouse urine and other pheromones on the VNO suggest the involvement of G-protein coupled receptors (GPCRs) and the modulation of second messenger systems. It has been shown that urine-derived compounds, including SBT, can decrease the levels of cyclic adenosine monophosphate (cAMP) in VNO cells in a dose-dependent manner.[10] This suggests that SBT may act through a G-protein coupled receptor linked to the inhibition of adenylyl cyclase.

Caption: Putative signaling pathway of 2-(sec-Butyl)-4,5-dihydrothiazole in the mouse vomeronasal organ.

Experimental Protocols

Urine Collection and Pheromone Extraction

-

Urine Collection: Place individual male mice in a clean cage with a wire mesh floor over a collection plate. Collect urine for a defined period (e.g., 4 hours). To increase urine output, provide water but no food during the collection period.

-

Extraction: Immediately after collection, acidify the urine with a suitable acid (e.g., HCl to pH 3) to stabilize the thiazoline ring. Extract the urine with an equal volume of a non-polar organic solvent such as dichloromethane.

-

Concentration: Separate the organic layer and concentrate it under a gentle stream of nitrogen gas before analysis.

Caption: Workflow for the collection and extraction of 2-(sec-Butyl)-4,5-dihydrothiazole from mouse urine.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Column: Use a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chiraldex TA).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Inject the concentrated urine extract in splitless mode.

-

Temperature Program: Start at a low temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 180°C) to ensure separation of the enantiomers.

-

Detection: Use a mass spectrometer in electron ionization (EI) mode, monitoring for the characteristic ions of SBT.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Specific parameters such as oven temperature ramp, carrier gas flow rate, and mass spectrometer settings should be optimized for the specific instrument used.[2]

Inter-Male Aggression Assay (Resident-Intruder Test)

-

Housing: House male mice individually for at least two weeks to establish residency and territoriality.

-

Stimulus Preparation: Prepare a solution of synthetic (S)-SBT and dehydro-exo-brevicomin in a suitable solvent (e.g., mineral oil). Apply a small volume of this solution to the back of a castrated "intruder" male mouse. Use a vehicle-only control on other intruders.

-

Test Procedure: Introduce the intruder into the resident's home cage.

-

Observation: Record the latency to the first attack, the total number of attacks, and the cumulative duration of aggressive behaviors (e.g., biting, tail-rattling, chasing) over a fixed period (e.g., 10-15 minutes).[11][12][13][14][15]

-

Scoring: A trained observer, blind to the treatment conditions, should score the aggressive behaviors.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Thermodynamic analysis of binding between mouse major urinary protein-I and the pheromone 2-sec-butyl-4,5-dihydrothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic pheromones that promote inter-male aggression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic pheromones that promote inter-male aggression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Promotion of the Whitten effect in female mice by synthetic analogs of male urinary constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whitten effect - Wikipedia [en.wikipedia.org]

- 9. Cross-generational impact of a male murine pheromone 2-sec-butyl-4,5- dihydrothiazole in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of urine-derived compounds on cAMP accumulation in mouse vomeronasal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. maze.conductscience.com [maze.conductscience.com]

- 14. Quantitative standardization of resident mouse behavior for studies of aggression and social defeat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Central Role of Major Urinary Proteins in Rodent Chemical Communication: A Technical Guide

An In-depth Examination of Pheromone Binding, Signaling, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Effective chemical communication is paramount for survival and reproduction in rodents, governing a complex array of social and sexual behaviors. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this system, with a specific focus on the pivotal role of Major Urinary Proteins (MUPs). Initially, this document clarifies a common point of confusion: in the context of rodent chemical communication, "SBT" refers to the volatile pheromone 2-sec-butyl-4,5-dihydrothiazole , not sulfated beta-cyclodextrin. The primary carriers for SBT and other crucial pheromones are the MUPs, a polymorphic family of lipocalin proteins. This guide details the structure of MUPs, their binding mechanism with volatile pheromones, the downstream signaling cascade initiated upon detection by the vomeronasal organ (VNO), and the resultant behavioral outcomes. Furthermore, it provides detailed experimental protocols for the analysis of these components and presents key quantitative data in a structured format to aid researchers in the field.

The MUP-Pheromone Complex: The Core of Rodent Scent Marking

Rodent urine is a complex chemical matrix used to convey a wealth of information, including individual identity, sex, social status, and reproductive state.[1] This information is encoded by a combination of volatile organic compounds (VOCs), which act as pheromones, and non-volatile proteins that transport and stabilize them.

Major Urinary Proteins (MUPs)

MUPs are small (~19 kDa) proteins belonging to the lipocalin superfamily, characterized by a distinctive eight-stranded β-barrel structure that forms a glove-shaped hydrophobic pocket.[1][2] In mice, MUPs are encoded by a large and polymorphic cluster of over 20 functional genes on chromosome 4.[2] This genetic diversity results in each mouse excreting a unique combination of MUP isoforms, creating an individual "barcode" that signals identity.[1][2] While synthesized primarily in the liver under hormonal control (including testosterone) and excreted in high concentrations in urine (1-5 mg/mL), MUPs are also found in other secretory tissues.[3]

Key Volatile Pheromones Bound by MUPs

MUPs bind to a variety of small, hydrophobic pheromones within their central cavity. This binding serves two critical functions: it protects the volatile ligands from degradation and provides a slow-release mechanism from the scent mark, prolonging the signal's efficacy in the environment.[3][4] Key pheromones include:

-

2-sec-butyl-4,5-dihydrothiazole (SBT): A male-specific pheromone that promotes aggression in rival males and can induce and synchronize estrus in females.[5][6]

-

3,4-dehydro-exo-brevicomin (DHB): Another significant male pheromone involved in reproductive signaling.

-

6-hydroxy-6-methyl-3-heptanone (HMH): A volatile constituent of male mouse urine that contributes to female attraction when combined with SBT and DHB.[4]

-

α- and β-farnesenes: Sesquiterpenes also implicated in signaling social and reproductive information.[4]

The Protein Pheromone: MUP20 (Darcin)

Beyond their role as carriers, some MUPs function as protein pheromones themselves. The most notable example is MUP20, also known as Darcin . This male-specific MUP is inherently attractive to females and stimulates associative learning, causing females to remember and prefer the location where they encountered the scent.[7] Darcin is detected directly by receptors in the vomeronasal organ (VNO), triggering behavioral responses independent of any bound volatile ligand.

Quantitative Data: Pheromone Concentrations and Binding Affinities

The precise composition of urinary volatiles and the specific binding affinities of MUP isoforms are critical determinants of the chemical message being sent. The following tables summarize key quantitative data from published literature.

| Pheromone | Typical Concentration in Male Mouse Urine | Reference(s) |

| SBT | 9.4 µM (1.3 ppm) | [3] |

| DHB | 8.4 µM (1.3 ppm) | [3] |

| HMH | 3.4 - 10.0 mM (613 - 1819 ppm) | [3] |

Table 1: Typical concentrations of key volatile pheromones found in male mouse urine.

| MUP Isoform | Ligand | Dissociation Constant (Kd) | Reference(s) |

| MUP-IV (nasal) | SBT | ~0.04 µM | [3] |

| MUP-VII | SBT | ~0.45 µM (twofold higher affinity than MUP-I) | [3] |

| MUP-I, II, VIII, IX | SBT | ~0.9 µM | [3] |

| MUP-I, II, VII, VIII, IX | DHB | ~26 - 58 µM | [3] |

| MUP-IV (nasal) | DHB | ~6.5 µM (~fourfold lower affinity than other MUPs) | [3] |

| MUP-I, II, VII, VIII, IX | HMH | ~50 - 200 µM | [3] |

| MUP-IV (nasal) | HMH | ~12.5 µM (~fourfold lower affinity than other MUPs) | [3] |

Table 2: Dissociation constants (Kd) for various MUP isoforms with key pheromonal ligands. Lower Kd values indicate higher binding affinity.

Signaling Pathways and Experimental Workflows

The detection of MUP-pheromone complexes initiates a complex signaling cascade that translates a chemical cue into a specific behavioral response. The following diagrams illustrate these pathways and a typical experimental workflow for their study.

Detailed Experimental Protocols

This section outlines methodologies for key experiments in rodent chemical communication research.

Protocol for MUP Purification from Urine

Objective: To isolate and purify Major Urinary Proteins from mouse urine for use in behavioral assays or further biochemical analysis.

Materials:

-

Collected mouse urine, stored at -80°C.

-

Desalting column (e.g., PD-10).

-

Anion-exchange chromatography column (e.g., MiniQ).

-

Buffers: 20 mM Bistris (pH 5.5), NaCl gradient solutions.

-

Spectrophotometer.

-

SDS-PAGE equipment.

Procedure:

-

Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any debris. Collect the supernatant.

-

Desalting: Equilibrate a desalting column with a low-salt buffer (e.g., 20 mM Bistris, pH 5.5). Apply the urine supernatant to the column to exchange the buffer and remove salts. Collect the protein-containing fractions as per the column manufacturer's instructions.

-

Anion-Exchange Chromatography: Apply the desalted protein sample to an equilibrated anion-exchange column.[8]

-

Elution: Elute the bound proteins using a linear salt gradient (e.g., 0 to 150 mM NaCl in the running buffer).[8] MUPs will elute at different salt concentrations based on their isoelectric points.

-

Fraction Collection: Collect fractions throughout the elution process.

-

Analysis: Measure the absorbance of each fraction at 280 nm to identify protein peaks. Run fractions corresponding to peaks on an SDS-PAGE gel to confirm the presence and purity of MUPs (which appear at ~19 kDa).

-

Pooling and Concentration: Pool the pure MUP-containing fractions and concentrate using centrifugal filter units if necessary. Store purified proteins at -80°C.

Protocol for Volatile Pheromone Analysis by GC-MS

Objective: To extract, separate, and identify volatile organic compounds (pheromones) from mouse urine.

Materials:

-

Mouse urine samples.

-

Internal standard (e.g., l-carvone).

-

Headspace analyzer with a thermal desorption trap.

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable column (e.g., Stabiliwax-DA).

-

Helium gas.

Procedure:

-

Sample Preparation: Aliquot a small volume (e.g., 25 µL) of urine into a headspace vial. Fortify the sample with a known amount of an internal standard.[9]

-

Headspace Collection: Place the vial in a dynamic headspace analyzer. Maintain the sample at a constant temperature (e.g., 40°C) and sweep with helium gas (e.g., 75 mL/min for 10 minutes) to collect the volatiles onto a thermal desorption trap.[9]

-

Thermal Desorption and Injection: Desorb the trapped volatiles by rapidly heating the trap (e.g., to 260°C) and inject them directly into the GC-MS system in splitless mode.[9]

-

Gas Chromatography: Separate the compounds on the GC column using a programmed temperature gradient. A typical program might be: hold at 40°C for 3 minutes, then ramp at 7°C/min to 230°C, and hold for 6 minutes.[9]

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. Operate the MS in scan mode (e.g., from 33 to 400 m/z).[9]

-

Compound Identification: Identify compounds by matching their mass spectra against a reference library (e.g., NIST) and by comparing their retention times to known standards.

Protocol for Resident-Intruder Behavioral Assay

Objective: To measure offensive aggressive behavior in a resident male mouse when an unfamiliar male (intruder) is introduced into its home territory.

Materials:

-

Resident male mouse, singly housed for at least one week to establish territory.[10]

-

Intruder male mouse, typically slightly smaller and from a non-aggressive strain.

-

The resident's home cage.

-

Video recording equipment.

-

Timer.

Procedure:

-

Acclimation: Conduct the test during the dark phase of the light cycle when rodents are most active.[11] If the resident is housed with a female, remove her about one hour before the test.[11][12]

-

Introduction: Gently introduce the intruder mouse into the resident's home cage.

-

Observation Period: Start the timer and video recording immediately. Allow the mice to interact for a fixed period, typically 10 minutes.[10][11]

-

Termination: Separate the animals immediately if injurious fighting occurs. After the 10-minute period, remove the intruder and return it to its home cage. Return the female companion to the resident's cage if applicable.

-

Behavioral Scoring: Analyze the video recording to score various behaviors. Key parameters for the resident include:

-

Latency to first attack: Time from introduction to the first aggressive act.

-

Frequency and duration of attacks: Number of lunges, bites, and tail rattles.

-

Time spent in aggressive grooming.

-

Time spent in non-aggressive social investigation.

-

Protocol for Three-Chamber Social Choice Test

Objective: To assess sociability (preference for a novel mouse over an empty space) and preference for social novelty (preference for a novel mouse over a familiar mouse).

Materials:

-

Three-chambered apparatus.

-

Subject mouse.

-

Two stranger mice (stimulus mice), unfamiliar to the subject mouse.

-

Two small wire cages or inverted pencil cups.

-

Video tracking software.

Procedure:

-

Habituation: Place the subject mouse in the center chamber and allow it to explore all three empty chambers for 5-10 minutes.

-

Sociability Test:

-

Confine an unfamiliar "Stranger 1" mouse within a wire cage and place it in one of the side chambers. Place an identical empty wire cage in the opposite side chamber.[13]

-

Place the subject mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.

-

Record the time the subject mouse spends in each chamber and the time it spends sniffing each wire cage. A healthy mouse will typically spend more time in the chamber with Stranger 1.[13][14]

-

-

Social Novelty Test:

-

Immediately following the sociability test, place a new unfamiliar "Stranger 2" mouse into the previously empty wire cage. Stranger 1 remains in its cage.[13][14]

-

Again, allow the subject mouse to explore all three chambers for 10 minutes.

-

Record the time spent in each chamber and sniffing each wire cage. A healthy mouse with normal social memory will spend more time interacting with the novel Stranger 2 than the now-familiar Stranger 1.[13][15]

-

-

Cleaning: Thoroughly clean the apparatus with 70% ethanol between each trial to eliminate olfactory cues.

Conclusion

The Major Urinary Protein system represents a sophisticated and highly evolved mechanism for chemical communication in rodents. Through a polymorphic array of carrier proteins, rodents can broadcast complex, individualized messages using a limited number of volatile pheromones like SBT. These MUP-pheromone complexes are crucial for regulating key behaviors such as aggression, territoriality, and mating. Understanding the intricacies of this system, from the binding affinities of MUP isoforms to the neural circuits they activate, is essential for research in neuroscience, behavioral ecology, and biomedicine. The protocols and data presented in this guide provide a foundational resource for professionals seeking to investigate and manipulate this fundamental aspect of rodent biology.

References

- 1. Major urinary proteins - Wikipedia [en.wikipedia.org]

- 2. Neurobiology of TRPC2: from gene to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pheromone binding by polymorphic mouse major urinary proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pheromones that correlate with reproductive success in competitive conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPC2 and the Molecular Biology of Pheromone Detection in Mammals - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [academiccommons.columbia.edu]

- 7. From sexual attraction to maternal aggression: when pheromones change their behavioural significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vomeronasal receptor - Wikipedia [en.wikipedia.org]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Three Chamber Social Test - Creative Biolabs [creative-biolabs.com]

- 14. scantox.com [scantox.com]

- 15. mmpc.org [mmpc.org]

A Technical Guide to the Olfactory Perception of 2-(sec-Butyl)-4,5-dihydrothiazole

Introduction

2-(sec-Butyl)-4,5-dihydrothiazole, also known as 2-sec-butyl-thiazoline or SBT, is a sulfur-containing heterocyclic compound with the molecular formula C₇H₁₃NS.[1][2] While its chemical properties are well-documented, its primary role in scientific literature is not as a flavor or fragrance agent for human perception, but as a volatile pheromone in rodents.[3] In mice and rats, SBT is excreted in urine and is a key chemical signal that promotes aggressive behavior in males and synchronizes estrus in females.[1][3] It is often bound to major urinary proteins (MUPs), which control its slow release and protect it from degradation.[1]

Thiazoles and their derivatives are recognized as an extremely potent class of sensory compounds found in a wide variety of foods, often contributing nutty, meaty, roasted, or green aroma notes.[4][5][6] This guide provides a comprehensive technical overview of the known characteristics of 2-(sec-Butyl)-4,5-dihydrothiazole, contextualizes its potential olfactory profile based on related compounds, and details the standard experimental protocols required for its sensory analysis.

It is critical to note that while the methodologies for olfactory analysis are well-established, specific quantitative and qualitative data regarding the human olfactory perception of 2-(sec-Butyl)-4,5-dihydrothiazole are not prevalent in publicly available scientific literature. The information presented herein is based on the broader class of thiazoline compounds and established analytical principles.

Olfactory Profile and Quantitative Data

Direct sensory data for 2-(sec-Butyl)-4,5-dihydrothiazole is limited. However, the olfactory characteristics of the general thiazole/thiazoline class and structurally similar compounds provide a predictive framework for its potential aroma profile. Thiazoles are generally known for their potency and complexity, with diverse qualities even at low concentrations.[5]

Qualitative Sensory Descriptors

The odor profile of thiazoles is heavily influenced by their substitution pattern. As a class, they can impart a wide range of notes, from nutty and roasted to savory and green.[5][6] The most closely related compound with available sensory data is 2-sec-butyl-thiazole (the non-dihydro version), which is noted for its distinct green and vegetable-like aroma.

| Compound / Class | Typical Sensory Descriptors | Occurrence / Use Context |

| Thiazoles (General Class) | Nutty, meaty, roasted, savory, herbaceous, cocoa-like[5] | Found in baked potatoes, peanuts, fried chicken, coffee[5][6] |

| 2-sec-Butyl-thiazole (Analogue) | Green, vegetable, tomato-like[7] | Used to enhance tomato and fruit flavors[7] |

| 2-(sec-Butyl)-4,5-dihydrothiazole | Undocumented in literature for human perception. | Known as a rodent pheromone[1][3] |

Quantitative Olfactory Data

Odor detection threshold is a critical metric for quantifying the potency of an aroma compound. It is defined as the minimum concentration of a substance that can be detected by 50% of a sensory panel.[8] There is no published odor detection threshold for 2-(sec-Butyl)-4,5-dihydrothiazole in any medium (e.g., air, water) for human subjects. Research into its biological activity in rodents indicates it is potent, but this does not directly translate to a human olfactory threshold.

Olfactory Signal Transduction Pathway

The perception of volatile compounds like 2-(sec-Butyl)-4,5-dihydrothiazole is initiated by a complex signaling cascade within the olfactory epithelium. This process is mediated by G-protein coupled receptors (GPCRs).[3][4]

The process begins when an odorant molecule, dissolved in the nasal mucus, binds to a specific Olfactory Receptor (OR) on the cilia of an Olfactory Sensory Neuron (OSN).[7][9] This binding event induces a conformational change in the receptor, activating an associated G-protein, specifically G-olf.[1] The activated α-subunit of G-olf dissociates and activates the enzyme adenylyl cyclase III, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][10] The resulting increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺ and Na⁺ ions.[7] This influx depolarizes the neuron, and if the threshold is reached, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed further.[6][7]

Experimental Protocols

To characterize the specific olfactory properties of 2-(sec-Butyl)-4,5-dihydrothiazole, standardized sensory analysis protocols must be employed. The following sections detail the methodologies for Gas Chromatography-Olfactometry (GC-O) and Odor Threshold Determination.

Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify which specific compounds in a mixture are responsible for an aroma.[2][8]

Objective: To separate volatile compounds from a sample and identify which are odor-active.

Methodology:

-

Sample Preparation:

-

Prepare a solution of 2-(sec-Butyl)-4,5-dihydrothiazole in a purified, odorless solvent (e.g., diethyl ether or hexane) at a concentration suitable for GC analysis (e.g., 10-100 ppm).

-

For analysis in a complex matrix (e.g., a food or biological sample), extract volatile compounds using methods like Solvent Assisted Flavor Evaporation (SAFE), Solid Phase Microextraction (SPME), or Stir Bar Sorptive Extraction (SBSE).

-

-

Instrumentation:

-

A gas chromatograph equipped with a column suitable for volatile sulfur compounds (e.g., DB-WAX or DB-5).

-

The outlet of the GC column is connected to a Y-splitter, dividing the effluent.[11]

-

One path leads to a standard GC detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) for chemical identification and quantification.

-

The other path leads to a heated transfer line connected to a sniffing port (olfactometry port). Humidified air is mixed with the effluent to prevent nasal dehydration for the assessor.[2]

-

-

GC Conditions (Example):

-

Injector: 250°C, splitless mode.

-

Oven Program: 40°C (hold 2 min), ramp at 6°C/min to 220°C (hold 5 min).

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

-

Olfactometry Procedure:

-

A trained sensory panelist (or panel) sits at the sniffing port and continuously monitors the effluent throughout the GC run.

-

The panelist records the time, duration, and a qualitative descriptor for every odor detected.

-

Data can be recorded using specialized software that correlates the sensory event with the chromatogram from the conventional detector.

-

-

Data Analysis:

-

Correlate the retention times of detected odors with the peaks on the MS/FID chromatogram to tentatively identify the odor-active compounds.

-

Confirm identity by comparing mass spectra and retention indices with those of an authentic standard of 2-(sec-Butyl)-4,5-dihydrothiazole.

-

Protocol: Odor Detection Threshold Determination

This protocol determines the lowest concentration of a substance detectable by a sensory panel, based on the ASTM E679 standard.[12] The Three-Alternative Forced-Choice (3-AFC) method is a common and robust approach.[13]

Objective: To determine the group Best Estimate Threshold (BET) for 2-(sec-Butyl)-4,5-dihydrothiazole in a specific medium (e.g., water or air).

Methodology:

-

Panelist Selection and Training:

-

Select 20-30 panelists, screened for anosmia and good sensory acuity.

-

Train panelists to familiarize them with the 3-AFC procedure and the target odorant if necessary.

-

-

Sample Preparation:

-

Prepare a series of dilutions of 2-(sec-Butyl)-4,5-dihydrothiazole in the desired medium (e.g., purified, odorless water).

-

The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3 between steps), spanning a range from well below the expected threshold to clearly detectable.

-

-

Presentation (3-AFC):

-

For each concentration level, present panelists with a set of three samples (e.g., in opaque, capped sniffing bottles).[13]

-

Two of the samples are "blanks" (containing only the medium), and one contains the odorant at the specified concentration. The order is randomized.

-

Panelists are instructed to sniff each sample and identify which one is different from the other two, even if they must guess.

-

-

Procedure:

-

The test proceeds in an ascending concentration series.[12]

-

A correct response at a given level prompts the panelist to evaluate the next higher concentration.

-

An incorrect response may be followed by a re-test at the same concentration.

-

-

Data Analysis:

-

For each panelist, their individual threshold is calculated as the geometric mean of the last concentration at which they gave an incorrect response and the first concentration at which they gave a correct response.

-

The group Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds of all panelists.

-

Conclusion

2-(sec-Butyl)-4,5-dihydrothiazole is a volatile compound with a well-established and significant role as a chemical signal in rodent biology. While its status as a thiazoline derivative suggests it is likely to be a potent odorant for humans, there is a clear gap in the scientific literature regarding its specific sensory characteristics, including its odor profile and detection threshold. The general nutty, savory, and green notes of the broader thiazole class, and particularly the green, vegetable-like aroma of its analogue 2-sec-butyl-thiazole, provide a basis for future sensory investigation.

The experimental protocols for GC-O and 3-AFC threshold determination outlined in this guide provide a robust framework for researchers to systematically characterize the human olfactory perception of this compound. Such research would be valuable in clarifying its potential role, if any, in the flavor and fragrance industry and would contribute to a more complete understanding of structure-odor relationships in sulfur-containing heterocyclic compounds.

References

- 1. pnas.org [pnas.org]

- 2. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sense of Smell: Structural, Functional, Mechanistic Advancements and Challenges in Human Olfactory Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology, Olfactory - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 9. Olfactory system - Wikipedia [en.wikipedia.org]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. terroirsdumondeeducation.com [terroirsdumondeeducation.com]

- 12. store.astm.org [store.astm.org]

- 13. asn.sn [asn.sn]

An In-depth Technical Guide to the Safety and Handling of 2-(sec-Butyl)-4,5-dihydrothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and key chemical and biological properties of 2-(sec-Butyl)-4,5-dihydrothiazole (SBT). SBT is a volatile heterocyclic compound primarily recognized for its role as a rodent pheromone.[1] This document outlines its known physical and chemical characteristics, provides detailed potential synthesis protocols, and discusses its toxicological profile based on available data for related compounds. Furthermore, it details the compound's primary biological interaction with Major Urinary Proteins (MUPs) and provides guidelines for its safe handling, storage, and emergency procedures. This guide is intended to serve as a vital resource for researchers, chemists, and professionals in the field of drug development and chemical biology who may work with this or structurally similar compounds.

Chemical and Physical Properties

2-(sec-Butyl)-4,5-dihydrothiazole is a substituted thiazoline with a distinct chemical structure that dictates its physical properties and reactivity. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NS | [2] |

| Molecular Weight | 143.25 g/mol | [2] |

| CAS Number | 56367-27-2 | [2] |

| Appearance | Liquid (at standard conditions) | [3] |

| Boiling Point | 174-175 °C | [3] |

| Storage Temperature | 2-8 °C | [3] |

| Purity (typical) | >95% | [3] |

| IUPAC Name | 2-(butan-2-yl)-4,5-dihydro-1,3-thiazole | [2] |

| Synonyms | 2-sec-Butylthiazoline, SBT | [2] |

Synthesis Protocols

Protocol 1: Condensation of a Thioamide with a Dihaloalkane

This classic approach to thiazoline synthesis involves the reaction of a thioamide with a 1,2-dihaloalkane. For the synthesis of SBT, 2-methylbutanethioamide would be reacted with 1,2-dibromoethane.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbutanethioamide (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Reagents: To this solution, add 1,2-dibromoethane (1.1 equivalents) and a non-nucleophilic base such as sodium bicarbonate (2.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(sec-Butyl)-4,5-dihydrothiazole.

Protocol 2: Microwave-Assisted Synthesis from a Nitrile and Cysteamine

A more modern and often higher-yielding approach involves the microwave-assisted condensation of a nitrile with cysteamine.[6]

Experimental Protocol:

-

Reaction Mixture: In a microwave reaction vial, combine 2-methylbutyronitrile (1 equivalent), cysteamine hydrochloride (1.2 equivalents), and a catalytic amount of a Lewis acid such as zinc chloride.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

-

Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via vacuum distillation or column chromatography to obtain the final product.

Caption: A generalized workflow for the synthesis and purification of 2-(sec-Butyl)-4,5-dihydrothiazole.

Reactivity and Chemical Hazards

2-(sec-Butyl)-4,5-dihydrothiazole is a stable compound under normal conditions. However, it can undergo several chemical transformations. The thiazoline ring can be oxidized to the corresponding thiazole. It is also susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the heterocyclic ring.

The primary chemical hazards are associated with its flammability and potential for harmful vapors. It should be handled in a well-ventilated area, away from sources of ignition.

Toxicological Profile

Given the lack of specific data, a thorough toxicological assessment should be conducted before extensive use. A general protocol for acute oral toxicity testing, based on OECD Guideline 425, is proposed below.

Proposed Protocol for Acute Oral Toxicity Assessment (OECD 425)

-

Test Animals: Use a small number of female rats (e.g., Sprague-Dawley).

-

Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimatize the animals for at least 5 days before the study.

-

Dose Administration: Administer 2-(sec-Butyl)-4,5-dihydrothiazole orally via gavage at a starting dose (e.g., 2000 mg/kg). The substance should be dissolved in a suitable vehicle (e.g., corn oil).

-

Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for any signs of toxicity, such as changes in behavior, body weight, and food/water consumption.

-

Endpoint: The study endpoint is the observation of mortality or survival of the animals at the tested dose. Based on the outcome, the LD50 can be estimated.